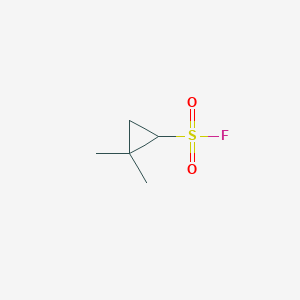
2,2-Dimethylcyclopropane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylcyclopropane-1-sulfonyl fluoride is an organosulfur compound that features a cyclopropane ring substituted with two methyl groups and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts to enhance the efficiency of the fluoride exchange process .
Another method involves the direct fluorosulfonylation of 2,2-dimethylcyclopropane using fluorosulfonyl radicals. This approach is advantageous due to its concise and efficient nature, allowing for the direct formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often relies on scalable and cost-effective methods. One such method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This gas can be used in combination with various substrates to produce sulfonyl fluorides in high yields .
化学反応の分析
Types of Reactions
2,2-Dimethylcyclopropane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfonyl fluoride group with other functional groups, making it a valuable tool in click chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, phenoxides, and enolates.
Fluorosulfonylating Agents: Such as sulfuryl fluoride gas (SO2F2) and fluorosulfonyl radicals.
Oxidizing and Reducing Agents: Depending on the specific reaction conditions.
Major Products
The major products formed from the reactions of this compound include sulfonamides, aryl sulfonates, and alkenyl sulfonates. These products are valuable intermediates in organic synthesis and have applications in various fields .
科学的研究の応用
2,2-Dimethylcyclopropane-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The sulfonyl fluoride group is known for its stability and reactivity, making it a useful moiety in the design of enzyme inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and the development of chemical probes for biological systems.
Materials Science: This compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2-Dimethylcyclopropane-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The compound’s molecular targets include serine and cysteine residues in enzymes, which are critical for their catalytic activity .
類似化合物との比較
Similar Compounds
Similar compounds to 2,2-Dimethylcyclopropane-1-sulfonyl fluoride include:
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with a single methyl group.
Perfluorobutanesulfonyl Fluoride: A perfluorinated sulfonyl fluoride with unique stability and reactivity.
Sulfonyl Chlorides: Such as 2,2-dimethylcyclopropane-1-sulfonyl chloride, which can be converted to the corresponding sulfonyl fluoride.
Uniqueness
This compound is unique due to its cyclopropane ring structure, which imparts additional strain and reactivity to the molecule. This makes it a valuable tool in synthetic chemistry and a promising candidate for the development of new bioactive compounds .
特性
分子式 |
C5H9FO2S |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2,2-dimethylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3 |
InChIキー |
HOBQXDOILTUBGF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1S(=O)(=O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



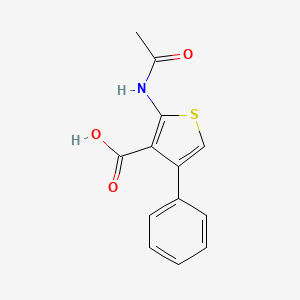
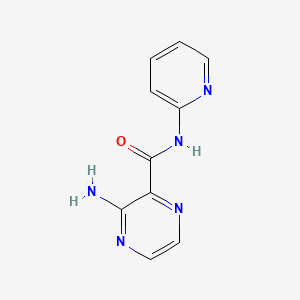
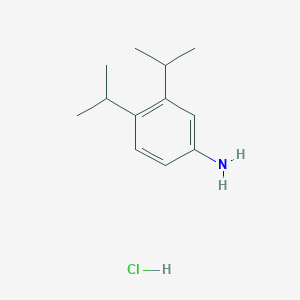
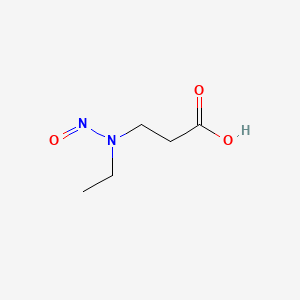
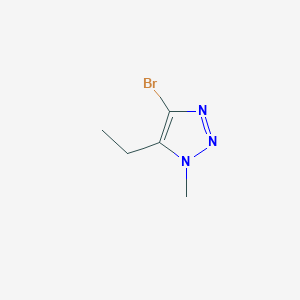
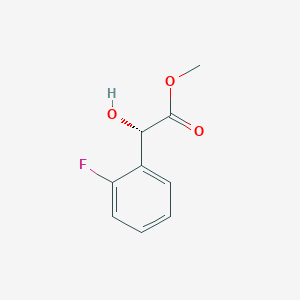
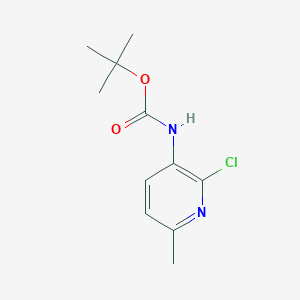
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
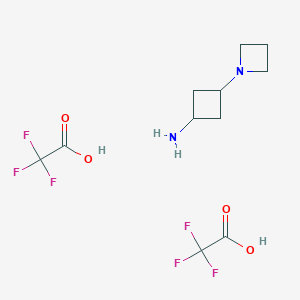
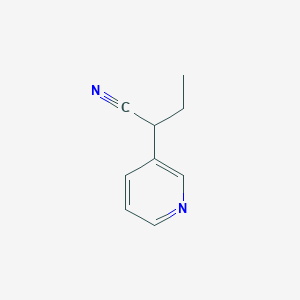
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)

